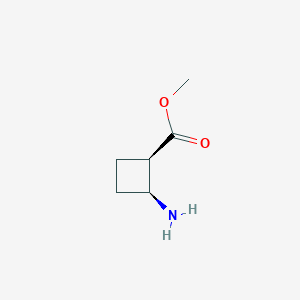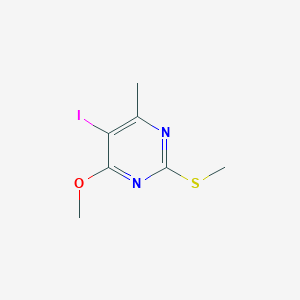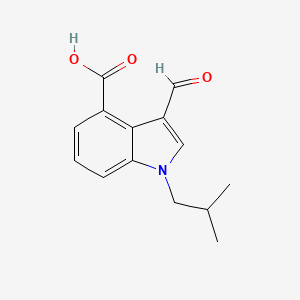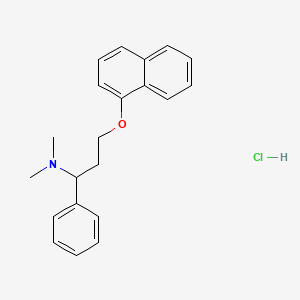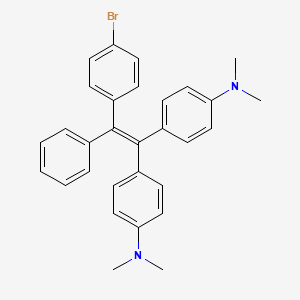
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline)
Overview
Description
The compound “4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline)” is a complex organic molecule. It is related to the compound “4-Bromo-N,N-dimethylaniline”, which has a linear formula of C18H14BrN .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another study mentioned the anodic oxidation of N,N-dimethylaniline derivatives .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various methods such as NMR, IR, and elemental analysis . A related compound, 4-Bromo-N,N-dimethylaniline, has a molecular formula of C8H10BrN .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. For instance, the anodic oxidation of N,N-dimethylaniline derivatives has been extensively studied .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, a related compound, 4-Bromo-N,N-dimethylaniline, has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da .Scientific Research Applications
Redox Indicators in Chemical Reactions
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) and its derivatives have been explored for their potential as redox indicators in chemical reactions. For instance, triarylmethane compounds have been synthesized and tested as redox indicators in the Schoenemann reaction, a process for detecting phosphonofluoridate esters in solution (Smith et al., 1957).
Synthesis and Characterization of Polymers
The compound has been utilized in the synthesis and characterization of polymers. For example, it has been used in the synthesis of highly fluorinated colorless polyimides. These polymers exhibit high optical transparency and good thermal properties, making them potentially useful in various industrial applications (Yeo et al., 2015).
Functionalized Carbon Nanohoops
Functionalized carbon nanohoops incorporating derivatives of 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) have been synthesized. These nanohoops show promise in nanotechnology and materials science due to their unique structural properties (Huang et al., 2014).
Magnetic and Photochromic Behavior of Complexes
The compound has been used to create mononuclear complexes with bisthienylethene, displaying distinct magnetic behaviors and photochromic properties. Such complexes could have applications in molecular electronics and photonics (Cao et al., 2015).
Schiff Bases and Anti-Cancer Studies
Schiff bases derived from compounds similar to 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) have been studied for their potential as anti-cancer agents, particularly in the context of breast cancer cells (Grafa & Ali, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on such compounds could involve further exploration of their potential uses. For instance, some N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown potential as antimicrobial and antiproliferative agents . Further studies could explore these properties in more detail.
properties
IUPAC Name |
4-[2-(4-bromophenyl)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BrN2/c1-32(2)27-18-12-24(13-19-27)30(25-14-20-28(21-15-25)33(3)4)29(22-8-6-5-7-9-22)23-10-16-26(31)17-11-23/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMINGHZWIUHIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



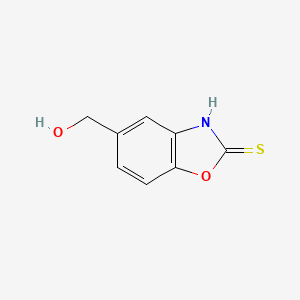
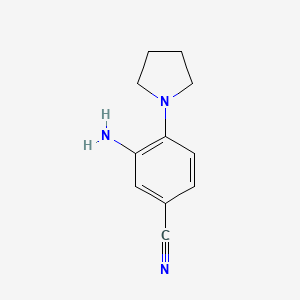
![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)

![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

